molecular formula C8H18O3 B1598550 2-[2-(2-Methoxyethoxy)ethoxy]propane CAS No. 77078-22-9

2-[2-(2-Methoxyethoxy)ethoxy]propane

Cat. No. B1598550
CAS RN: 77078-22-9
M. Wt: 162.23 g/mol
InChI Key: RJBIZCOYFBKBIM-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxy]propane, also known as 1-Methoxy-2-[2-(propan-2-yloxy)ethoxy]ethane, is a chemical compound with the molecular formula C8H18O3 . It has an average mass of 162.227 Da and a monoisotopic mass of 162.125595 Da .


Molecular Structure Analysis

The molecular structure of 2-[2-(2-Methoxyethoxy)ethoxy]propane consists of 8 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . It has several freely rotating bonds and no violations of the Rule of 5 .


Physical And Chemical Properties Analysis

2-[2-(2-Methoxyethoxy)ethoxy]propane has a density of 0.9±0.1 g/cm3, a boiling point of 184.5±15.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.3±3.0 kJ/mol and a flash point of 61.2±15.9 °C . The index of refraction is 1.407, and it has a molar refractivity of 44.3±0.3 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

    Organic Synthesis

    • This compound is used in organic synthesis . However, the specific methods of application or experimental procedures are not detailed in the source.

    PROTACs

    • “2-[2-(2-Methoxyethoxy)ethoxy]propane” might be used in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a type of drug that work by tagging unwanted proteins for degradation . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

    Chemical Properties

    • “2-[2-(2-Methoxyethoxy)ethoxy]propane” has a molecular formula of C7H16O4 and a molecular weight of 164.1995 . It’s also known as Dowanol TMAT, Methoxytriethylene glycol, Methoxytriglycol, Methyltrioxitol, Triethylene glycol monomethyl ether, Triglycol monomethyl ether, 2-[2-(2-Methoxyethoxy)ethoxy]ethanol, Triethylene glycol methyl ether, Poly-Solv TM, 3,6,9-Trioxa-1-decanol, 3,6,9-Trioxadecanol .

properties

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-8(2)11-7-6-10-5-4-9-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBIZCOYFBKBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10998348
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Methoxyethoxy)ethoxy]propane

CAS RN

77078-22-9
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77078-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Methoxyethoxy)ethoxy)propane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077078229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2-Methoxyethoxy)ethoxy]propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10998348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2-methoxyethoxy)ethoxy]propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Yoshida, T Hirao, T Haino - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Neutral platinum complexes that possess chiral triethylene glycol (TEG) moieties were synthesized. The platinum complexes formed helically twisted stacked assemblies in chloroform …
Number of citations: 5 pubs.rsc.org
JM Heemstra - 2005 - search.proquest.com
Phenylene ethynylene (PE) oligomers previously studied by our group have been found to adopt a compact helical conformation in polar solvents such as acetonitrile, generating a …
Number of citations: 3 search.proquest.com

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